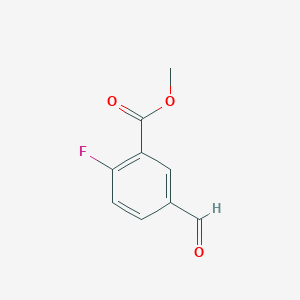
Methyl 2-fluoro-5-formylbenzoate
Cat. No. B178036
Key on ui cas rn:
165803-94-1
M. Wt: 182.15 g/mol
InChI Key: PMWMARHAHYBCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07786108B2
Procedure details


Add N-bromosuccinimide (2.46 g, 13.86 mmol) and benzoyl peroxide (0.152 g, 0.630 mmol) to a solution of 2-fluoro-5-methyl-benzoic acid methyl ester (1.06 g, 6.30 mmol) in carbon tetrachloride (50 mL). Heat the mixture at reflux for 4 h. Cool the mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting residue in dimethylsulfoxide (30 mL) and heat at reflux for 16 h. Cool the mixture to room temperature and dilute with water (100 mL) and ethyl acetate (100 mL). Extract the aqueous layer with ethyl acetate (3×100 mL). Wash the combined organic layers with water (3×100 mL), followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter and concentrate. Purify the residue by chromatography over silica gel, eluting with hexanes/ethyl acetate (80:20), to provide the title compound as a tan solid (0.228 g, 20%). 1H NMR (CDCl3, 300 MHz) δ 3.89 (s, 3H), 7.31-7.44 (m, 1H), 8.05-8.12 (m, 1H), 8.44-8.53 (m, 1H), 10.00 (s, 1H); TLC Rf=0.65 (3:1 Hexanes/Ethyl Acetate).




Name
Yield
20%
Identifiers


|
REACTION_CXSMILES
|
BrN1[C:6](=O)[CH2:5][CH2:4][C:3]1=[O:8].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][O:28][C:29](=[O:38])[C:30]1[CH:35]=C(C)C=C[C:31]=1[F:37]>C(Cl)(Cl)(Cl)Cl>[CH3:27][O:28][C:29](=[O:38])[C:30]1[CH:35]=[C:4]([CH:3]=[O:8])[CH:5]=[CH:6][C:31]=1[F:37]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.46 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0.152 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
1.06 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC(=C1)C)F)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic layer over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve the resulting residue in dimethylsulfoxide (30 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the mixture to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dilute with water (100 mL) and ethyl acetate (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the aqueous layer with ethyl acetate (3×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the combined organic layers with water (3×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic layer over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the residue by chromatography over silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexanes/ethyl acetate (80:20)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C=CC(=C1)C=O)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.228 g | |
| YIELD: PERCENTYIELD | 20% | |
| YIELD: CALCULATEDPERCENTYIELD | 19.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
